N-[5-(4-METHYLBENZYL)-1,3,4-THIADIAZOL-2-YL]-3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]BENZAMIDE
Overview
Description
N-[5-(4-METHYLBENZYL)-1,3,4-THIADIAZOL-2-YL]-3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a thiadiazole ring, a pyrrolidinone moiety, and a benzamide group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-METHYLBENZYL)-1,3,4-THIADIAZOL-2-YL]-3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]BENZAMIDE typically involves multiple steps, including the formation of the thiadiazole ring and the subsequent attachment of the pyrrolidinone and benzamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-METHYLBENZYL)-1,3,4-THIADIAZOL-2-YL]-3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[5-(4-METHYLBENZYL)-1,3,4-THIADIAZOL-2-YL]-3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(4-METHYLBENZYL)-1,3,4-THIADIAZOL-2-YL]-3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-METHYLBENZYL)-1,3,4-THIADIAZOL-2-YL]-3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]BENZAMIDE: shares similarities with other thiadiazole and pyrrolidinone derivatives.
Thiadiazole Derivatives: Compounds with similar thiadiazole rings, such as 2-amino-1,3,4-thiadiazole.
Pyrrolidinone Derivatives: Compounds with similar pyrrolidinone moieties, such as 2-pyrrolidinone.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(2-oxo-4-phenylpyrrolidin-1-yl)sulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S2/c1-18-10-12-19(13-11-18)14-24-29-30-27(36-24)28-26(33)21-8-5-9-23(15-21)37(34,35)31-17-22(16-25(31)32)20-6-3-2-4-7-20/h2-13,15,22H,14,16-17H2,1H3,(H,28,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTAHMZYXOAIOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CC(CC4=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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